2-(4-Benzoylphenyl)-2-phenylacetonitrile
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Overview
Description
2-(4-Benzoylphenyl)-2-phenylacetonitrile is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as p-benzoyl-l-phenylalanine have been found to interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in cellular processes such as protein synthesis and signal transduction .
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to protein synthesis and signal transduction .
Result of Action
Based on the potential targets of similar compounds, it can be hypothesized that this compound may influence cellular processes such as protein synthesis and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-phenylacetonitrile typically involves the reaction of 4-benzoylbenzyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenyl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzophenone derivatives and carboxylic acids.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
2-(4-Benzoylphenyl)-2-phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure with similar photoreactive properties.
4-Benzoyl-L-phenylalanine: A photoreactive amino acid used in peptide synthesis.
Poly-N-(4-benzoylphenyl)methacrylamide: A polymeric derivative with applications in nanotechnology.
Uniqueness
2-(4-Benzoylphenyl)-2-phenylacetonitrile is unique due to its combination of a benzoyl group and a phenylacetonitrile moiety, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUGYQSOWOVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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